![molecular formula C15H14BrFO3 B5866318 [2-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methanol](/img/structure/B5866318.png)
[2-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methanol
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Overview
Description
[2-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methanol is an organic compound that features a bromine atom, a fluorophenyl group, and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
[2-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom with an amine can produce an amine derivative .
Scientific Research Applications
[2-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [2-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxyphenol
- 3-Fluoro-4-methoxybenzyl alcohol
- 2-Bromo-4-fluorophenylmethanol
Uniqueness
[2-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methanol is unique due to the combination of its bromine, fluorophenyl, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds may not .
Properties
IUPAC Name |
[2-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-3-2-4-12(17)5-10/h2-7,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTPDOKKESMTJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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